molecular formula C11H21NO4 B3049698 tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate CAS No. 215918-39-1

tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B3049698
CAS No.: 215918-39-1
M. Wt: 231.29
InChI Key: ZYVBYRKLECISLP-IUCAKERBSA-N
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Description

tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis and asymmetric catalysis. Its molecular formula is C₁₁H₂₁NO₄, with a molar mass of 231.29 g/mol and CAS number 215918-39-1 . The stereochemistry (2S,4S) is critical for its biological and chemical properties. The compound features:

  • A tert-butyl carbamate (Boc) group at the 1-position, which acts as a protecting group for amines, enhancing stability during synthetic reactions.
  • A hydroxymethyl (-CH₂OH) group at the 2-position, providing a site for further functionalization.
  • A methoxy (-OCH₃) group at the 4-position, influencing electronic and steric properties.

This compound is commonly employed as a building block in the synthesis of bioactive molecules, particularly in antiviral and anticancer drug development. Its stereochemical purity is often verified via NMR and mass spectrometry .

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVBYRKLECISLP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137703
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-methoxy-1-pyrrolidinecarboxylate
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Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215918-39-1
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-methoxy-1-pyrrolidinecarboxylate
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Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-methoxy-1-pyrrolidinecarboxylate
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Record name tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The hydroxymethyl and methoxy groups are introduced through selective functionalization reactions. Common reagents for these transformations include methanol and formaldehyde.

    Esterification: The tert-butyl ester is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Observations:

Stereochemistry : The (2S,4S) configuration in the target compound contrasts with (2S,4R) in analogs like 23a and fluorinated derivatives . Diastereomers often exhibit divergent biological activities; for example, (2S,4R) isomers in showed higher anticancer activity than their (2R,4S) counterparts .

Substituent Effects :

  • Methoxy vs. Hydroxy/Fluoro : The 4-OCH₃ group in the target compound enhances electron density and steric bulk compared to 4-OH or 4-F substituents, influencing solubility and metabolic stability .
  • Hydroxymethyl vs. Formyl/Carbonyl : Replacing the hydroxymethyl group with a formyl (e.g., tert-butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate ) increases electrophilicity, enabling nucleophilic additions .

Protecting Groups : Boc is widely used, but analogs with TBS-protected hydroxyls (e.g., tert-butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate ) offer improved stability under acidic conditions .

Biological Activity

tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, with CAS number 215918-39-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxymethyl and methoxy groups on the pyrrolidine ring enhances its lipophilicity and may facilitate interactions with cellular membranes and proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has been shown to reduce the production of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects. In vitro assays indicate a significant reduction in reactive oxygen species (ROS) levels when treated with this compound .
  • Inhibition of Enzymatic Activity : It has been reported that the compound can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling, potentially benefiting cognitive functions .

Study 1: Neuroprotective Effects Against Aβ Toxicity

A study investigated the protective effects of this compound on astrocyte cells treated with Aβ 1-42. The results indicated:

  • Cell Viability : Treatment with the compound significantly improved cell viability compared to untreated controls.
  • Cytokine Production : There was a notable decrease in TNF-α levels, suggesting a reduction in inflammation .

Study 2: Antioxidant Capacity Evaluation

In another study evaluating the antioxidant capacity:

  • The compound demonstrated a dose-dependent reduction in ROS levels.
  • At concentrations above 100 µM, it effectively scavenged free radicals, indicating its potential as an antioxidant agent .

Data Summary

Property Value
Molecular FormulaC11_{11}H21_{21}NO4_4
Molecular Weight231.29 g/mol
Purity97%
Neuroprotective ActivitySignificant
AChE InhibitionYes
Antioxidant ActivityDose-dependent

Q & A

Q. What are the key steps in synthesizing tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, a pyrrolidine core is functionalized using a Boc-protected intermediate. Key steps include:
  • Esterification : Reacting with tert-butyl chloroformate in dichloromethane (DCM) with a base like DIPEA to introduce the Boc group .
  • Hydroxymethyl Introduction : Using reductive amination or nucleophilic substitution with formaldehyde derivatives under anhydrous conditions .
  • Methoxy Group Installation : Methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Yields range from 50–70%, depending on steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the tert-butyl singlet at δ 1.2–1.4 ppm, methoxy protons at δ 3.2–3.4 ppm, and hydroxymethyl protons as a multiplet (δ 3.5–4.0 ppm). Stereochemistry is confirmed via coupling constants (e.g., J2,4 in pyrrolidine) .
  • ¹³C NMR : Boc carbonyl at ~155 ppm, methoxy carbon at ~55 ppm, and hydroxymethyl carbon at ~65 ppm .
  • IR Spectroscopy : Stretch bands for Boc C=O (~1680 cm⁻¹), hydroxyl (–OH, ~3400 cm⁻¹), and methoxy C–O (~1100 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]<sup>+</sup> with <5 ppm error .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods resolve diastereomeric impurities?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of (2S,4S)-configured starting materials or chiral catalysts (e.g., Jacobsen’s catalyst) to enforce stereoselectivity .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents separates diastereomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration ambiguities, especially when NMR coupling constants are inconclusive .

Q. How should researchers address contradictory NMR data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Experiments : Utilize HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of protons (e.g., hydroxymethyl to methoxy groups) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) to validate assignments .
  • Deuteration Studies : Exchange labile protons (e.g., –OH) with D2O to simplify spectra and confirm exchangeable proton assignments .

Q. What strategies optimize the compound’s biological activity through structural modifications?

  • Methodological Answer :
  • Hydroxymethyl Group Modifications : Replace with fluoromethyl (–CH2F) or aminomethyl (–CH2NH2) groups to enhance bioavailability. For example, fluorination improves metabolic stability in analogs tested against HCV .
  • Methoxy Group Tuning : Substitute with ethoxy or cyclopropoxy groups to study steric effects on receptor binding. In FTY720 analogs, bulkier substituents increased anticancer activity by 3-fold .
  • Boc Deprotection : Remove the Boc group in situ to generate a free amine for salt formation (e.g., hydrochloride), improving solubility for in vivo assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

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